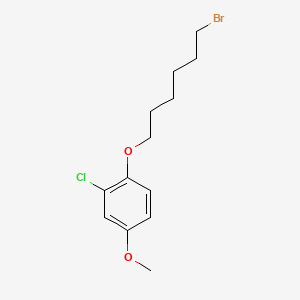
4-((6-Bromohexyl)oxy)-3-chloroanisole
Cat. No. B8759396
Key on ui cas rn:
56219-58-0
M. Wt: 321.64 g/mol
InChI Key: UKOSNWUWCKENON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04182759
Procedure details


Triethyl phosphite (185 g, 230 ml, 1.1 mole) was placed in a flask equipped with a thermometer, dropping funnel, stirrer and 8 inch Vigreux column with condenser set for downward distillation. The phosphite was heated to 158° C. thereby inducing mild reflux. 6-(2-Chloro-4-methoxyphenoxy)hexyl bromide (320 g, 1 mole) was then added dropwise over a period of 50 minutes. The reaction mixture was heated for an additional 90 minutes at which time distillation of ethyl bromide ceased. The remaining reaction mixture was distilled in vacuo and the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected. The latter was combined with 79 g of product obtained from another run starting from 100 g of bromide and redistilled to give 300 g of diethyl [6-(2-chloro-4-methoxyphenoxy)-hexyl]phosphonate, b.p. 202°-204° C. (0.02 mm).




Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br.C(Br)C.[Br-]>>[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
320 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCCCCCCBr)C=CC(=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
Step Four
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
158 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
8 inch Vigreux column with condenser set for downward distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained from another run
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
redistilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCCCCCCP(OCC)(OCC)=O)C=CC(=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
